2,4-Pentadienoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Pentadienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA), followed by sequential treatment with benzophenone and ethyl chloroformate . Another method includes the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketones in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for penta-2,4-dienoic acid are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Pentadienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.

Substitution: The double bonds in penta-2,4-dienoic acid can participate in substitution reactions, where substituents replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Halogenation reactions using halogens like bromine or chlorine can occur under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated carboxylic acids.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Pentadienoic acid has been studied for its role as a plant growth regulator. Research indicates that it exhibits biological activities similar to abscisic acid (ABA), which is crucial for plant stress responses. For instance:

- In a study conducted on rice seedlings, compounds derived from this compound showed significant inhibition of growth, suggesting potential applications in agricultural biotechnology to regulate plant growth under stress conditions .

- The compound's activity was tested against various plant tissues, revealing that its structural characteristics are essential for its biological efficacy .

Pharmacological Applications

This compound is recognized for its pharmacological properties, particularly in the context of drug development:

- Antineoplastic Activity : The compound has been investigated as a potential treatment for cancer. Specifically, derivatives of this compound have shown promise in clinical trials targeting non-small cell lung cancer and Parkinson's disease . The synthetic retinoid NRX 194204, which is related to this compound, selectively activates retinoid X receptors (RXRs), leading to anti-inflammatory and antitumor effects .

Synthesis of Chiral Compounds

The compound serves as a precursor in the synthesis of various chiral molecules:

- It is utilized in preparing chiral propargyl esters and other complex organic compounds through asymmetric synthesis techniques. This application is particularly relevant in the pharmaceutical industry for developing new drugs with specific stereochemistry .

Data Tables

Case Study 1: Plant Growth Inhibition

A study assessed the effects of various derivatives of this compound on rice seedlings. The results indicated that certain modifications to the compound significantly enhanced its inhibitory effects on growth compared to standard controls.

Case Study 2: Antineoplastic Trials

Clinical trials involving NRX 194204 demonstrated its potential in treating advanced stages of non-small cell lung cancer. Patients exhibited reduced tumor size and improved quality of life metrics during the treatment phase.

Wirkmechanismus

The mechanism of action of penta-2,4-dienoic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The exact molecular targets and pathways depend on the specific reactions and conditions involved.

Vergleich Mit ähnlichen Verbindungen

- But-1,3-diene-1-carboxylic acid

- β-Vinylacrylic acid

- α,γ-Pentadienoic acid

Comparison: 2,4-Pentadienoic acid is unique due to its specific arrangement of double bonds at positions 2 and 4. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Biologische Aktivität

2,4-Pentadienoic acid, also known as trans-2,4-pentadienoic acid or 2-propyl-2,4-pentadienoic acid, is a conjugated diene fatty acid with significant biological activities. This compound is primarily recognized for its role as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

- IUPAC Name : (2E)-2-propylpenta-2,4-dienoic acid

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- LogP : 2.28 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Metabolism and Toxicity :

- As a metabolite of valproic acid, this compound has been implicated in hepatotoxicity associated with VPA treatment. Studies have shown that this compound can react with glutathione (GSH), leading to the formation of GSH conjugates that may contribute to cellular toxicity . The conjugation reaction is catalyzed by glutathione-S-transferase (GST), which enhances the production of these toxic metabolites in vivo .

- Pharmacological Effects :

- Fatty Acid Metabolism :

Case Study 1: Hepatotoxicity Mechanism

A study investigated the hepatotoxic effects of (E)-2,4-pentadienoic acid derived from valproic acid. It was found that the conjugation of this metabolite with glutathione significantly increased following phenobarbital pretreatment in rats. The study highlighted that GST enzymes are likely responsible for catalyzing these reactions, leading to increased toxicity through GSH depletion or direct protein modification .

Case Study 2: Plant Bioassay

In a comparative analysis of various compounds' effects on cotton explants, trans-2,4-pentadienoic acid was found to be nearly as effective as ABA in promoting growth responses. This suggests that the compound could be utilized in agricultural applications for enhancing plant resilience or growth under stress conditions .

Data Table: Biological Activities of this compound

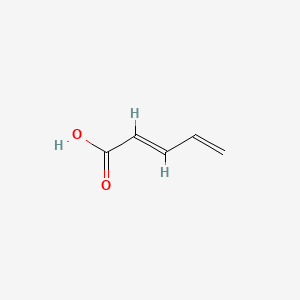

Eigenschaften

CAS-Nummer |

626-99-3 |

|---|---|

Molekularformel |

C5H6O2 |

Molekulargewicht |

98.10 g/mol |

IUPAC-Name |

(2Z)-penta-2,4-dienoic acid |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |

InChI-Schlüssel |

SDVVLIIVFBKBMG-ARJAWSKDSA-N |

SMILES |

C=CC=CC(=O)O |

Isomerische SMILES |

C=C/C=C\C(=O)O |

Kanonische SMILES |

C=CC=CC(=O)O |

Key on ui other cas no. |

626-99-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.